molecular formula C18H26N2O5S B5551830 2-(3-ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5551830
M. Wt: 382.5 g/mol
InChI Key: IXAMOJBUWPXBQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves methodologies like the Bischler-Napieralski method, indicating a broad spectrum of synthetic approaches. For instance, the reaction of aminoethylated phenols with aldehydes or ketones can yield various tetrahydroisoquinoline derivatives through cyclization processes (Awad et al., 2001). These methodologies underscore the chemical flexibility and complexity of synthesizing such compounds.

Molecular Structure Analysis

Tetrahydroisoquinolines exhibit a wide range of molecular structures, often determined through spectroscopic data and, in some cases, X-ray crystallography. The structure of these compounds can significantly vary depending on the substituents and the synthetic pathway chosen (Kashdan et al., 1982). The molecular structure analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Tetrahydroisoquinolines participate in a variety of chemical reactions, highlighting their chemical reactivity. For example, they can undergo reactions with hydrazonoyl halides leading to the formation of diverse derivatives. These reactions demonstrate the compounds' ability to engage in complex chemical transformations, which can be exploited in synthetic chemistry for the development of novel compounds (Awad et al., 2001).

Scientific Research Applications

Anticancer Potential

Compounds containing the 1,2,3,4-tetrahydroisoquinoline moiety, similar to 2-(3-ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential as anticancer agents. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown significant cytotoxic activities against various breast cancer cell lines, suggesting their promise in developing safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methodologies

The compound's core structure, 1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in synthetic chemistry, contributing to the development of new synthetic routes and methodologies. For instance, the synthesis and reactivity of derivatives of dihydroisoquinolin-1-yl acetonitrile towards various reagents have been explored, leading to the creation of novel pyrrolo[2,1-a]isoquinoline derivatives with potential pharmaceutical applications (Awad et al., 2001).

Pharmacological Effects

Research into the pharmacological effects of tetrahydroisoquinoline derivatives has revealed their impact on blood pressure, respiration, and smooth muscle. These studies aim to understand the chemical constitution's relationship with physiological action, providing insights into their potential therapeutic uses (Fassett & Hjort, 1938).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial properties of tetrahydroisoquinoline derivatives have been investigated, highlighting their potential as novel agents in combating infectious diseases. For instance, new diazaborine derivatives and analogues, including tetrahydroisoquinoline structures, have shown activity against bacteria in vitro and in vivo (Grassberger, Turnowsky, & Hildebrandt, 1984).

Nonlinear Optical Properties

Derivatives of tetrahydroisoquinoline have been studied for their nonlinear optical properties, indicating potential applications in optical limiting devices and materials science. The synthesis and characterization of these compounds have contributed to advancements in materials chemistry and photonics (Ruanwas et al., 2010).

properties

IUPAC Name

3-ethoxy-1-(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-24-11-7-18(21)19-8-6-15-4-3-5-17(16(15)14-19)26(22,23)20-9-12-25-13-10-20/h3-5H,2,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAMOJBUWPXBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC2=C(C1)C(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxypropanoyl)-8-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

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